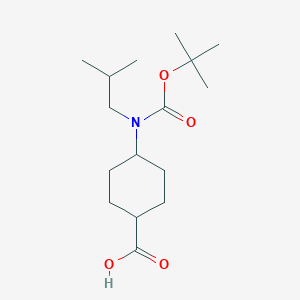![molecular formula C13H12FN B12075689 2-Fluoro-4'-methyl-[1,1'-biphenyl]-3-amine](/img/structure/B12075689.png)
2-Fluoro-4'-methyl-[1,1'-biphenyl]-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Fluoro-4’-methyl-[1,1’-biphenyl]-3-amine is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of a fluorine atom at the 2-position and a methyl group at the 4’-position of the biphenyl structure, with an amine group at the 3-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4’-methyl-[1,1’-biphenyl]-3-amine typically involves the following steps:
Formation of Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction, where a halogenated benzene derivative reacts with a boronic acid derivative in the presence of a palladium catalyst.
Introduction of Fluorine Atom: The fluorine atom can be introduced via a halogen exchange reaction, where a suitable fluorinating agent such as cesium fluoride is used.
Industrial Production Methods
Industrial production of 2-Fluoro-4’-methyl-[1,1’-biphenyl]-3-amine may involve large-scale versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the amine group can be converted to a nitro group or other oxidized forms.
Reduction: Reduction reactions can convert the nitro group back to an amine or reduce other functional groups present in the molecule.
Substitution: The compound can participate in various substitution reactions, where the fluorine or methyl groups can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Reagents like sodium hydride or organolithium compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amine group can yield nitro derivatives, while substitution reactions can introduce various functional groups into the biphenyl structure.
科学的研究の応用
2-Fluoro-4’-methyl-[1,1’-biphenyl]-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of fluorinated compounds with biological molecules.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 2-Fluoro-4’-methyl-[1,1’-biphenyl]-3-amine involves its interaction with specific molecular targets and pathways. The fluorine atom can enhance the compound’s binding affinity to certain receptors or enzymes, while the amine group can participate in hydrogen bonding and other interactions. These properties make the compound a valuable tool in the study of molecular mechanisms and the development of new therapeutic agents.
類似化合物との比較
Similar Compounds
2-Fluoro-4-methylaniline: This compound is similar in structure but lacks the biphenyl core.
4-Fluoro-4’-methylbiphenyl: This compound has a similar biphenyl structure but lacks the amine group.
2-Fluoro-4’-methyl-[1,1’-biphenyl]-2-amine: This is a positional isomer with the amine group at the 2-position instead of the 3-position.
Uniqueness
2-Fluoro-4’-methyl-[1,1’-biphenyl]-3-amine is unique due to the specific positioning of the fluorine, methyl, and amine groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
特性
分子式 |
C13H12FN |
|---|---|
分子量 |
201.24 g/mol |
IUPAC名 |
2-fluoro-3-(4-methylphenyl)aniline |
InChI |
InChI=1S/C13H12FN/c1-9-5-7-10(8-6-9)11-3-2-4-12(15)13(11)14/h2-8H,15H2,1H3 |
InChIキー |
VHKMVKOKOLODCL-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C2=C(C(=CC=C2)N)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 4-amino-3-[(cyclopropylmethyl)amino]benzoate](/img/structure/B12075619.png)
![9-[5-(hydroxymethyl)oxolan-2-yl]-3H-purine-2,6-dione](/img/structure/B12075632.png)

![2-methyl-1-[2-methyl-4-(3-methylphenyl)phenyl]-4-(3-methylphenyl)benzene](/img/structure/B12075640.png)

![(2R,3R,4S,5R)-5-(4-benzamido-2-oxo-1,2-dihydropyrimidin-1-yl)-2-[(benzoyloxy)methyl]-4-fluorooxolan-3-yl benzoate](/img/structure/B12075652.png)
![2-[3,4-Dihydro-2-oxo-6-(trifluoromethoxy)quinolin-1(2H)-yl]acetamide](/img/structure/B12075657.png)



![tert-Butyl (6,8-dioxo-5,7-diazaspiro[3.4]octan-2-yl)carbamate](/img/structure/B12075673.png)
![2-(2-Oxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)acetic acid hydrochloride](/img/structure/B12075684.png)
![3-{[3-(Propan-2-yl)phenoxy]methyl}pyrrolidine](/img/structure/B12075686.png)
